molecular formula C7H3BrClNO3S B14691133 5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 25380-72-7

5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione

Cat. No.: B14691133
CAS No.: 25380-72-7
M. Wt: 296.53 g/mol
InChI Key: PCFAWXPJHALYKK-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminobenzenesulfonamide with bromine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzothiazole
  • 4-Chloro-2-bromobenzothiazole
  • 5-Bromo-4-chlorobenzothiazole

Uniqueness

5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications in material science.

Properties

CAS No.

25380-72-7

Molecular Formula

C7H3BrClNO3S

Molecular Weight

296.53 g/mol

IUPAC Name

5-bromo-4-chloro-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H3BrClNO3S/c8-3-1-2-4-5(6(3)9)7(11)10-14(4,12)13/h1-2H,(H,10,11)

InChI Key

PCFAWXPJHALYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1S(=O)(=O)NC2=O)Cl)Br

Origin of Product

United States

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